

5-Phenylmorpholin-3-one chemical structure and analysis

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Compound of Interest

Compound Name: **5-Phenylmorpholin-3-one**

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An In-Depth Technical Guide to **5-Phenylmorpholin-3-one**: Structure, Analysis, and Significance

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **5-Phenylmorpholin-3-one**, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical structure, outline robust analytical methodologies for its characterization and quality control, and discuss its relevance as a building block in drug discovery. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental design to ensure reproducible and reliable results.

Core Molecular Identity and Physicochemical Properties

5-Phenylmorpholin-3-one is a substituted morpholine derivative featuring a phenyl group at the 5-position and a ketone at the 3-position of the morpholine ring. This structure incorporates an amide, an ether, and an aromatic moiety, making it a versatile scaffold. The presence of a chiral center at the C5 position means the compound can exist as (R) and (S) enantiomers or as a racemic mixture.

Structural Representation

The fundamental structure of **5-Phenylmorpholin-3-one** is depicted below.

Caption: 2D Chemical Structure of **5-Phenylmorpholin-3-one**.

Key Physicochemical Data

The fundamental properties of **5-Phenylmorpholin-3-one** are summarized below. These identifiers are crucial for sourcing, regulatory submission, and literature searches.

Property	Value	References
Molecular Formula	C ₁₀ H ₁₁ NO ₂	[1][2]
Molecular Weight	177.20 g/mol	[1][2][3]
CAS Number (Racemate)	1260672-03-4	[1]
CAS Number ((S)-enantiomer)	1052209-96-7	[2][4][5]
CAS Number ((R)-enantiomer)	192815-71-7	[6][7]
Physical Form	Solid, off-white	[1][6]
InChI Key (Racemate)	GXDVCRCMLDJGAS-UHFFFAOYSA-N	[1]

Synthesis Pathway: A Generalized Approach

While numerous specific synthetic routes exist for morpholine derivatives, a common and effective strategy involves the cyclization of an appropriate amino alcohol precursor. The synthesis of **5-Phenylmorpholin-3-one** can be logically approached from 2-amino-1-phenylethanol, which provides the core C5-phenyl stereocenter.

Conceptual Synthetic Workflow

This diagram illustrates a high-level, two-step conceptual pathway. The selection of a chiral starting material or the use of a chiral auxiliary would be critical for an enantioselective synthesis.[8]

Caption: Conceptual workflow for the synthesis of **5-Phenylmorpholin-3-one**.

Spectroscopic Analysis and Characterization

A multi-technique spectroscopic approach is essential for unambiguous structure confirmation and purity assessment. The following sections detail validated protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

Protocol: ^1H and ^{13}C NMR Analysis

- Sample Preparation: Accurately weigh 5-10 mg of the **5-Phenylmorpholin-3-one** sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Acquire a standard proton spectrum using a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be needed to achieve an adequate signal-to-noise ratio for quaternary carbons.
- Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).

Expected Spectral Features:

The following table summarizes the predicted chemical shifts (δ) based on the structure and data from analogous compounds.[9][10]

Group	Predicted ¹ H NMR Shift (ppm)	Predicted ¹³ C NMR Shift (ppm)	Key Correlations
Aromatic-H (Phenyl)	7.2 - 7.5 (multiplet, 5H)	125 - 140	Protons on the phenyl ring.
-CH- (C5)	4.5 - 4.8 (multiplet, 1H)	55 - 60	Chiral center proton, adjacent to both the phenyl group and oxygen.
-CH ₂ - (C6)	3.8 - 4.2 (multiplet, 2H)	70 - 75	Methylene protons adjacent to the ether oxygen.
-CH ₂ - (C2)	3.4 - 3.7 (multiplet, 2H)	45 - 50	Methylene protons adjacent to the amide nitrogen.
-NH-	6.0 - 8.0 (broad singlet, 1H)	N/A	Amide proton, shift is solvent and concentration dependent.
C=O (C3)	N/A	168 - 172	Carbonyl carbon of the amide (lactam).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups present in the molecule.

Protocol: Attenuated Total Reflectance (ATR)-IR

- Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
- Sample Application: Place a small amount of the solid **5-Phenylmorpholin-3-one** sample directly onto the ATR crystal.

- Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm^{-1} .
- Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands. No baseline correction is typically needed for ATR.

Expected Characteristic Absorptions:

Wavenumber (cm^{-1})	Vibration Type	Functional Group	Reference
3300 - 3100	N-H Stretch	Amide	[11]
3100 - 3000	C-H Stretch (sp^2)	Aromatic	[11]
3000 - 2850	C-H Stretch (sp^3)	Aliphatic (CH, CH_2)	[11]
~1650	C=O Stretch	Amide (Lactam)	[10]
1600, 1490, 1450	C=C Stretch	Aromatic Ring	[11]
~1250	C-N Stretch	Amide	[11]
~1100	C-O-C Stretch	Ether	[11]

Mass Spectrometry (MS)

MS provides crucial information on the molecular weight and fragmentation pattern, further confirming the compound's identity.

Protocol: Electrospray Ionization (ESI)-MS

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 $\mu\text{g/mL}$ with the mobile phase.

- Instrumentation: Infuse the sample solution directly into an ESI-mass spectrometer or inject it via an HPLC system.
- Ionization: Operate the ESI source in positive ion mode to generate protonated molecules.
- Mass Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
- Data Analysis: Identify the molecular ion peak. For structural confirmation, perform tandem MS (MS/MS) on the parent ion to observe characteristic fragment ions.

Expected Mass Spectrum Features:

- Parent Ion: A prominent peak corresponding to the protonated molecule $[M+H]^+$ at m/z 178.2.
- Key Fragments: Fragmentation is expected to occur via cleavage of the morpholine ring. Potential fragment ions could result from the loss of CO, or cleavage adjacent to the phenyl group, providing structural validation.[\[12\]](#)

Chromatographic Purity Analysis

Chromatographic methods are the gold standard for determining the purity of a chemical compound and for separating it from related substances or impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the preferred method for assessing the purity of **5-Phenylmorpholin-3-one** due to its moderate polarity.

Protocol: RP-HPLC Purity Assessment

- System: An HPLC system equipped with a UV detector.
- Column: C18, 4.6 x 150 mm, 5 μ m particle size. The C18 stationary phase provides excellent retention for the phenyl group.[\[13\]](#)
- Mobile Phase A: Water with 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient Elution:
 - 0-2 min: 20% B
 - 2-15 min: 20% to 80% B
 - 15-17 min: 80% B
 - 17-18 min: 80% to 20% B
 - 18-22 min: 20% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 254 nm, leveraging the chromophore of the phenyl ring.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.
- Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile impurities. The compound may require derivatization to improve its thermal stability and volatility.

Protocol: GC-MS Impurity Profiling

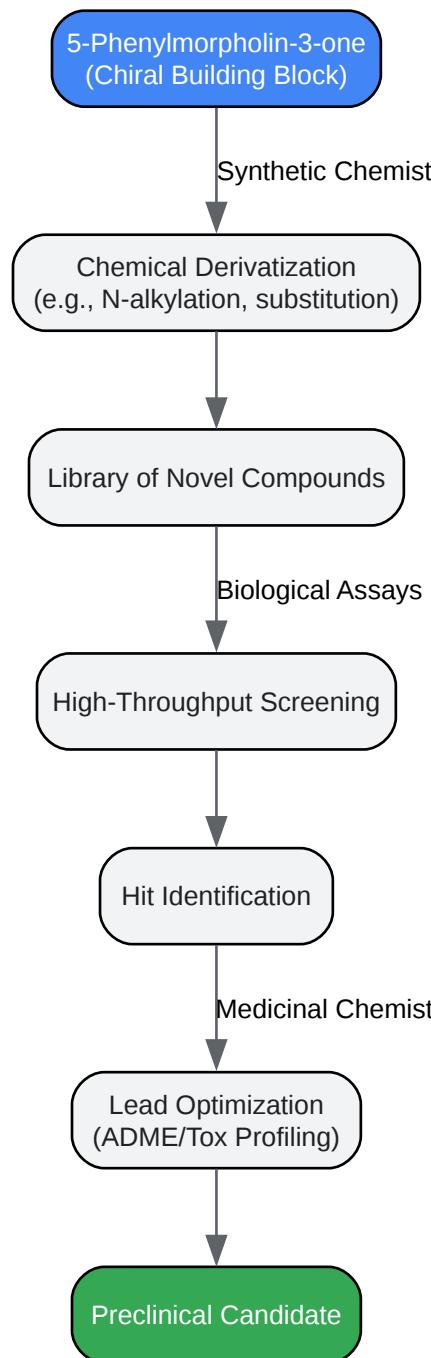
- Derivatization: To a dried sample (~1 mg), add 50 µL of a silylating agent (e.g., MSTFA with 1% TMCS) and heat at 70°C for 30 minutes. This step converts the acidic N-H proton to a non-polar TMS group, improving chromatographic performance.[\[12\]](#)

- System: A GC system coupled to a Mass Selective Detector (MSD).
- Column: HP-5ms (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm, 0.25 μ m film thickness.[\[12\]](#)
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injection: 1 μ L, splitless mode.
- Oven Program:
 - Initial temperature: 100 °C, hold for 2 min.
 - Ramp: 15 °C/min to 280 °C.
 - Hold: 5 min at 280 °C.
- MSD Parameters:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Scan Range: 40-550 amu.
- Analysis: Impurities are identified by their retention times and comparison of their mass spectra to library databases (e.g., NIST).

Significance in Drug Discovery and Medicinal Chemistry

The morpholine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs and clinical candidates.[\[14\]](#)[\[15\]](#) Its inclusion is often strategic, as it can improve physicochemical properties such as aqueous solubility and metabolic stability, which are critical for drug-likeness.

5-Phenylmorpholin-3-one serves as a valuable chiral building block for the synthesis of more complex molecules. Derivatives of the morpholine and morpholinone core have demonstrated a wide spectrum of biological activities.[\[15\]](#)[\[16\]](#)

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